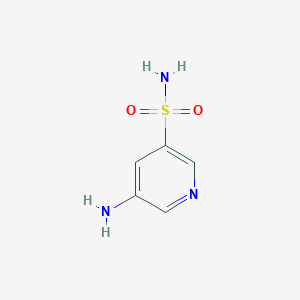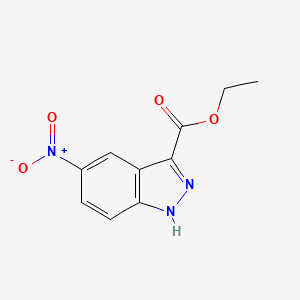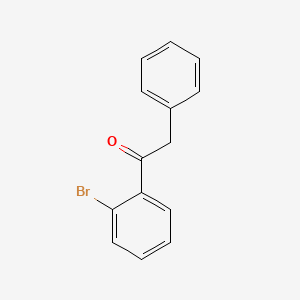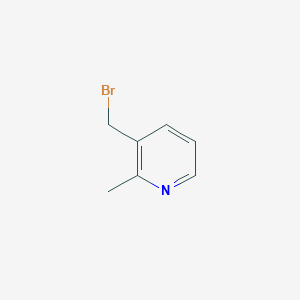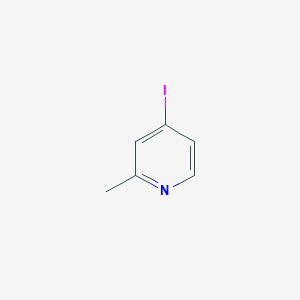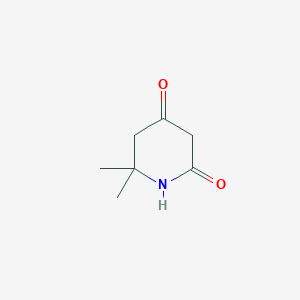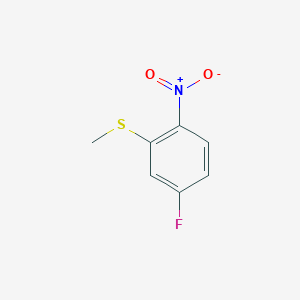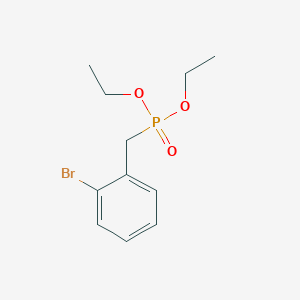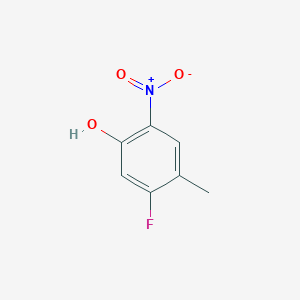
5-Fluoro-4-methyl-2-nitrophenol
Übersicht
Beschreibung
The compound 5-Fluoro-4-methyl-2-nitrophenol is a derivative of phenol, which is structurally characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the benzene ring. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including electrophilic aromatic substitution reactions. For instance, the nitration of phenols, as discussed in the second paper, involves the introduction of a nitro group into the aromatic ring, which can be influenced by the presence of substituents such as methyl and fluorine groups . The synthesis of a Schiff-base compound, which is structurally related to this compound, was achieved using a combination of FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . These techniques could potentially be applied to synthesize and characterize this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and theoretical calculations. For example, the Schiff-base compound mentioned in the first paper was characterized using single-crystal X-ray diffraction, and its electronic properties were investigated using Density Functional Theory (DFT) . Similarly, the molecular structure of this compound could be analyzed using these methods to determine its geometry, vibrational frequencies, and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds is significantly influenced by their substituents. The nitration mechanism of substituted phenols, as described in the second paper, involves the formation of intermediate cyclohexadienones and their subsequent rearrangement or decomposition to yield nitrophenols . This suggests that this compound could undergo similar electrophilic aromatic substitution reactions, with the electron-withdrawing nitro group and the electron-donating methyl group influencing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be inferred from the properties of similar compounds. The Schiff-base compound's polarizability and hyperpolarizability were calculated, which are important for understanding the compound's interactions with light and its nonlinear optical properties . The stability and reductive activation of a prodrug of 5-fluoro-2'-deoxyuridine, which contains a fluorine atom and a nitro group, were also investigated, indicating that the compound is stable in buffer and serum but releases the parent drug upon reduction . These findings could be relevant to the stability and reactivity of this compound in biological and chemical systems.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Remediation
Detection and Degradation of Pollutants : A study on the microwave-assisted assembly of Ag2O-ZnO composite nanocones highlights their use for the electrochemical detection and photodegradation of 4-Nitrophenol, a toxic water pollutant. This research demonstrates the potential of such composite materials in environmental monitoring and remediation, especially in detecting and eradicating nitrophenol pollutants from water sources (Chakraborty et al., 2021).
Atmospheric Sampling of Nitrophenols : Another study conducted atmospheric sampling of various phenols and nitrophenols, including 5-methyl-2-nitrophenol, to understand their spatial and geographical variations. This research is crucial for assessing the role of these compounds in environmental pollution and their sources, particularly traffic emissions (Morville et al., 2006).
Photocatalysis and Material Science
Photocatalytic Activity : The role of methyl-2-nitrophenol photolysis in generating OH radicals in polluted atmospheres was studied, shedding light on the photodegradation pathways of nitrophenols and their contribution to atmospheric chemistry. This research has implications for understanding how nitrophenols influence air quality and the formation of reactive species in the atmosphere (Sangwan & Zhu, 2018).
Biodegradation : A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 emphasizes the microbial degradation of nitrophenolic compounds. This research provides insights into bioremediation strategies for the environmental cleanup of nitrophenol pollutants (Bhushan et al., 2000).
Chemical Synthesis
- Synthesis of Nitrophenol Derivatives : Research on the synthesis of uracil derivatives using nitrophenyl compounds highlights the application of nitrophenols in synthesizing biologically active molecules. Such studies demonstrate the utility of nitrophenols in pharmaceutical and chemical research (Gondela & Walczak, 2006).
Safety and Hazards
5-Fluoro-4-methyl-2-nitrophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling this compound .
Wirkmechanismus
Target of Action
Nitro compounds, which include 5-fluoro-4-methyl-2-nitrophenol, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Nitro compounds can affect multiple biochemical pathways due to their reactivity .
Result of Action
Nitro compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of nitro compounds .
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRLVBSEEMWFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509745 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83341-28-0 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
